4-Hydroxy-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
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Overview
Description
4-Hydroxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is an organic compound with the molecular formula C22H20N2O3 This compound belongs to the class of hydrazides and is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 4-((4-methylbenzyl)oxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-Hydroxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its bioactive effects. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors or proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
- 3,4-Dichloro-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
- N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
- 4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
Uniqueness
4-Hydroxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is unique due to the presence of both hydroxyl and hydrazide functional groups, which contribute to its distinct chemical reactivity and potential bioactivity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Properties
CAS No. |
767306-53-6 |
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Molecular Formula |
C22H20N2O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H20N2O3/c1-16-2-4-18(5-3-16)15-27-21-12-6-17(7-13-21)14-23-24-22(26)19-8-10-20(25)11-9-19/h2-14,25H,15H2,1H3,(H,24,26)/b23-14+ |
InChI Key |
PEWPZCOTJBUAPC-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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